3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that the 1,3,4-thiadiazole moiety exhibits various biological activities, which suggests that it may interact with its targets in a way that modulates their function .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazol scaffold have been reported to exhibit anti-epileptic, antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by compounds with a 1,3,4-thiadiazol moiety, it is likely that this compound has multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,5-dimethylbenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired 1,3,4-thiadiazole derivative .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Medicine: The compound has shown promise in the treatment of various diseases, including bacterial infections, fungal infections, and cancer.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole derivative with similar biological activities.
5-Arylazothiazoles: Compounds with a similar thiadiazole ring structure but with different substituents.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Compounds with a fused ring system that includes the thiadiazole ring.
Uniqueness
3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,5-dimethylbenzamide moiety enhances its lipophilicity and bioavailability, making it a more effective compound in various applications compared to its analogs .
Properties
IUPAC Name |
3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-3-8(2)5-9(4-7)10(15)13-11-14-12-6-16-11/h3-6H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORHAKCFWSNKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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